(R)-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid
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Overview
Description
®-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid typically involves multiple steps:
Protection of the Amine Group: The initial step involves the protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Intermediate: The intermediate is formed by reacting the protected amine with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamine under controlled conditions.
Coupling Reaction: The final step involves coupling the intermediate with ®-2-aminohexanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc protecting group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound can be used to study enzyme interactions and protein synthesis due to its structural similarity to natural amino acids.
Medicine
In medicinal chemistry, it serves as a building block for the synthesis of peptide-based drugs and inhibitors, potentially targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid involves its interaction with biological molecules such as enzymes and receptors. The Boc protecting group ensures that the amine group remains inactive during initial reactions, allowing for selective deprotection and subsequent functionalization. This selective reactivity is crucial for its role in peptide synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
®-2-Aminohexanoic acid: A simpler analog without the Boc protecting group and the cyclohexylidene moiety.
N-Boc-L-lysine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-L-ornithine: Similar in structure but with different side chain properties.
Uniqueness
®-6-((tert-Butoxycarbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoic acid is unique due to its combination of a Boc-protected amine and a cyclohexylidene moiety, which provides specific steric and electronic properties. These features make it particularly useful in the synthesis of complex peptides and as a precursor for various bioactive compounds.
Properties
IUPAC Name |
(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUZKDZPORXJLE-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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